An In-Depth Technical Guide to 3-(3-Bromophenyl)cyclobutan-1-one: Synthesis, Properties, and Reactivity
An In-Depth Technical Guide to 3-(3-Bromophenyl)cyclobutan-1-one: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(3-bromophenyl)cyclobutan-1-one, a valuable building block in medicinal chemistry and organic synthesis. Its unique strained four-membered ring system, coupled with the reactive handles of a ketone and an aryl bromide, offers a versatile platform for the construction of complex molecular architectures. The insights provided herein are intended to empower researchers in leveraging this compound for the development of novel therapeutics and advanced materials.
Core Chemical Properties and Safety Data
3-(3-Bromophenyl)cyclobutan-1-one is a solid at room temperature, possessing a molecular formula of C₁₀H₉BrO and a molecular weight of 225.08 g/mol [1]. While a specific melting point is not widely reported, its para-substituted isomer, 3-(4-bromophenyl)cyclobutan-1-one, is a solid, suggesting a similar physical state for the meta-substituted analog[2][3]. The calculated boiling point is approximately 307.4°C at 760 mmHg, though experimental verification is limited[2].
Table 1: Physicochemical Properties of 3-(3-Bromophenyl)cyclobutan-1-one
| Property | Value | Source |
| CAS Number | 885267-15-2 | [1] |
| Molecular Formula | C₁₀H₉BrO | [1] |
| Molecular Weight | 225.08 g/mol | [1] |
| IUPAC Name | 3-(3-bromophenyl)cyclobutan-1-one | [1] |
| SMILES | C1C(CC1=O)C2=CC(=CC=C2)Br | [1] |
| Calculated Boiling Point | 307.4 °C at 760 mmHg | [2] |
| Physical Form | Solid (predicted) | [2][3] |
Safety and Handling: 3-(3-Bromophenyl)cyclobutan-1-one is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood[4].
Synthesis of 3-(3-Bromophenyl)cyclobutan-1-one
The synthesis of 3-arylcyclobutanones is most commonly achieved through a [2+2] cycloaddition reaction between an appropriate ketene and an alkene. For 3-(3-bromophenyl)cyclobutan-1-one, this would involve the reaction of 3-bromostyrene with a ketene equivalent.
A general and effective method for this transformation involves the in situ generation of the ketene from an acyl chloride in the presence of a non-nucleophilic base, followed by its reaction with the alkene. This approach is particularly useful for unstable ketenes.
Experimental Protocol: Synthesis via [2+2] Cycloaddition
This protocol is a representative procedure based on established methods for the synthesis of similar 3-arylcyclobutanones. Optimization may be required for optimal yield and purity of 3-(3-Bromophenyl)cyclobutan-1-one.
Materials:
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3-Bromophenylacetyl chloride
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Ethylene
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Triethylamine (Et₃N)
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Anhydrous diethyl ether or dichloromethane (DCM)
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Anhydrous work-up and purification solvents
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a gas inlet, and a reflux condenser is purged with an inert atmosphere (e.g., argon or nitrogen).
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Charge Reactants: The flask is charged with a solution of 3-bromostyrene in the chosen anhydrous solvent.
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Ketene Generation and Cycloaddition: A solution of 3-bromophenylacetyl chloride and triethylamine in the same anhydrous solvent is added dropwise to the stirred solution of 3-bromostyrene at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(3-bromophenyl)cyclobutan-1-one.
Caption: Synthetic workflow for 3-(3-Bromophenyl)cyclobutan-1-one.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 3-(3-Bromophenyl)cyclobutan-1-one
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (7.2-7.6 ppm, multiplet), Methine proton (3.5-4.0 ppm, multiplet), Methylene protons (2.8-3.4 ppm, multiplet) |
| ¹³C NMR | Carbonyl carbon (205-215 ppm), Aromatic carbons (120-145 ppm), Methine carbon (35-45 ppm), Methylene carbons (45-55 ppm) |
| IR Spectroscopy | C=O stretch (approx. 1780 cm⁻¹), C-Br stretch (600-700 cm⁻¹), Aromatic C-H and C=C stretches |
| Mass Spectrometry | Molecular ion peak (m/z 224/226), fragments corresponding to loss of CO, Br, and cleavage of the cyclobutane ring |
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.6 ppm) corresponding to the four protons on the bromophenyl ring. The methine proton at the 3-position of the cyclobutane ring will likely appear as a multiplet around δ 3.5-4.0 ppm. The two sets of methylene protons on the cyclobutane ring will be diastereotopic and are expected to appear as complex multiplets in the region of δ 2.8-3.4 ppm.
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¹³C NMR Spectroscopy: The most downfield signal in the ¹³C NMR spectrum will be the carbonyl carbon, typically appearing in the range of δ 205-215 ppm for cyclobutanones. The aromatic carbons will resonate in the region of δ 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methine carbon of the cyclobutane ring is expected around δ 35-45 ppm, and the methylene carbons will likely appear in the range of δ 45-55 ppm.
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Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristically found at a higher wavenumber for cyclobutanones (around 1780 cm⁻¹) due to ring strain. Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the aromatic ring, and a C-Br stretching vibration in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) at m/z 224 and 226. Common fragmentation pathways would involve the loss of a CO group (m/z 196/198), loss of a bromine radical (m/z 145), and cleavage of the cyclobutane ring.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 3-(3-bromophenyl)cyclobutan-1-one is dictated by its three key functional components: the strained cyclobutanone ring, the ketone carbonyl group, and the aryl bromide. This combination allows for a diverse range of chemical transformations.
Reactions at the Carbonyl Group
The ketone functionality is a versatile handle for various nucleophilic addition and reduction reactions.
The reduction of the ketone to the corresponding secondary alcohol, 3-(3-bromophenyl)cyclobutanol, can be readily achieved using standard reducing agents.
Experimental Protocol: Reduction with Sodium Borohydride
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Dissolution: 3-(3-Bromophenyl)cyclobutan-1-one is dissolved in a suitable protic solvent, such as methanol or ethanol.
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Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise.
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Monitoring: The reaction is stirred at 0 °C to room temperature and monitored by TLC until the starting material is consumed.
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Quenching and Work-up: The reaction is carefully quenched with water or dilute acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.
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Purification: The crude alcohol can be purified by column chromatography if necessary.
Caption: Workflow for the reduction of 3-(3-Bromophenyl)cyclobutan-1-one.
Cross-Coupling Reactions at the Aryl Bromide
The 3-bromophenyl moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the meta-position of the phenyl ring, providing access to a diverse library of analogs.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Illustrative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
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Reactant Mixture: To a reaction vessel are added 3-(3-bromophenyl)cyclobutan-1-one, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
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Solvent and Degassing: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added. The mixture is thoroughly degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.
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Reaction: The reaction mixture is heated to an elevated temperature (typically 80-110 °C) and stirred until the starting materials are consumed (monitored by TLC or GC-MS).
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Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl-substituted cyclobutanone.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
3-(3-Bromophenyl)cyclobutan-1-one is a strategically important synthetic intermediate with a rich and versatile chemical profile. The presence of a strained cyclobutanone ring, a reactive ketone, and a functionalizable aryl bromide moiety makes it an attractive starting material for the synthesis of diverse and complex molecules. The protocols and data presented in this guide offer a foundational understanding for researchers to explore the full potential of this compound in the pursuit of novel chemical entities with applications in drug discovery and materials science. Further exploration of its reactivity and the development of novel synthetic transformations will undoubtedly continue to expand its utility in the scientific community.
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